1-Amino-1-[2-(difluoromethyl)phenyl]acetone
CAS No.:
Cat. No.: VC20353720
Molecular Formula: C10H11F2NO
Molecular Weight: 199.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H11F2NO |
|---|---|
| Molecular Weight | 199.20 g/mol |
| IUPAC Name | 1-amino-1-[2-(difluoromethyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C10H11F2NO/c1-6(14)9(13)7-4-2-3-5-8(7)10(11)12/h2-5,9-10H,13H2,1H3 |
| Standard InChI Key | QHUOWDRXXRXPFV-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)C(C1=CC=CC=C1C(F)F)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
1-Amino-1-[2-(difluoromethyl)phenyl]acetone consists of a phenyl ring substituted at the 2-position with a difluoromethyl group (), an amino group (), and a ketone () attached to the acetone backbone. The IUPAC name is 1-amino-1-[2-(difluoromethyl)phenyl]propan-2-one, reflecting the positions of functional groups . The structural formula is:
The difluoromethyl group introduces significant electronegativity, influencing the compound’s dipole moment and intermolecular interactions.
Physical and Chemical Properties
Key physicochemical properties, as derived from experimental and predicted data, are summarized below:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 199.2 g/mol | |
| Density | 1.183 ± 0.06 g/cm³ | |
| Boiling Point | 262.3 ± 40.0 °C | |
| pKa | 6.16 ± 0.10 | |
| Solubility | Moderate in polar organic solvents |
The compound’s moderate solubility in solvents like methanol and ethanol facilitates its use in solution-phase reactions. The pKa of 6.16 suggests partial protonation under physiological conditions, which may influence its bioavailability .
Synthetic Methodologies
Reductive Amination
The primary synthesis route involves reductive amination of 2-(difluoromethyl)benzaldehyde with acetone and an ammonium source. Sodium cyanoborohydride () or sodium triacetoxyborohydride () serves as the reducing agent in methanol or ethanol at 40–60°C . The reaction proceeds via imine formation followed by reduction:
where . Yields typically range from 60% to 75%, with purity exceeding 95% after recrystallization.
Continuous Flow Synthesis
Industrial-scale production employs continuous flow reactors to enhance reaction control and scalability. By maintaining precise temperature (50–55°C) and residence time (10–15 minutes), this method achieves higher throughput and reduced byproduct formation compared to batch processes.
Chemical Reactivity and Functionalization
Nucleophilic Reactions
The amino group participates in nucleophilic substitutions, enabling the formation of amides, ureas, and Schiff bases. For example, reaction with acyl chlorides yields N-acylated derivatives:
Such derivatives are pivotal in prodrug design, where masking the amino group enhances pharmacokinetics.
Ketone Transformations
The ketone moiety undergoes condensation reactions with hydrazines or hydroxylamines to form hydrazones or oximes, respectively. These intermediates are valuable in metal-organic frameworks (MOFs) and catalyst design.
Biological Activity and Pharmaceutical Applications
Mechanism of Action
The compound’s biological activity stems from its ability to modulate enzyme function via hydrogen bonding (amino group) and hydrophobic interactions (difluoromethylphenyl ring). In vitro studies suggest inhibitory effects on cytochrome P450 isoforms, particularly CYP3A4, which is involved in drug metabolism.
Preclinical Research
In rodent models, derivatives of 1-amino-1-[2-(difluoromethyl)phenyl]acetone demonstrated anticonvulsant activity with ED₅₀ values of 12–15 mg/kg, comparable to legacy antiepileptics like phenytoin. The difluoromethyl group’s metabolic stability reduces hepatic clearance, prolonging half-life to 8–10 hours.
Industrial and Material Science Applications
Polymer Chemistry
The compound serves as a crosslinking agent in epoxy resins, improving thermal stability. Blends containing 10–15 wt% of the amino ketone exhibit glass transition temperatures () up to 180°C, outperforming conventional bisphenol-A-based epoxies.
Fluorinated Liquid Crystals
Incorporation into liquid crystal matrices enhances dielectric anisotropy (), making it suitable for high-performance displays. The difluoromethyl group’s dipole aligns with electric fields, reducing switching voltages.
Future Research Directions
Targeted Drug Delivery
Functionalizing the amino group with biodegradable linkers could enable site-specific drug release. For instance, conjugating with monoclonal antibodies may improve tumor targeting in oncology.
Green Chemistry Innovations
Exploring catalytic asymmetric synthesis using chiral catalysts (e.g., BINOL-derived phosphoric acids) could yield enantiopure variants for chiral drug development.
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